Substitution-Position Selectivity: 6-Acetamide vs. 2-Acetamide Benzothiazole Regioisomers Produce Divergent qHTS Activity Landscapes
The target compound (6-acetamide regioisomer) was screened across 12 confirmatory PubChem qHTS assays. Its activity profile is dominated by weak-to-inactive responses (median potency ~9–12 μM) with a single sub-micromolar signal at 580.5 nM against Geminin (DNA re-replication assay, CHEMBL2114780) [1]. In contrast, published 2-substituted benzothiazole thioacetamides from the Kumar et al. (2024) dual-inhibitor series achieve IC₅₀ values of 0.12 μM against MAO-B and 0.38 μM against AChE in enzyme inhibition assays—targets for which the 6-regioisomer shows no detectable activity (TrxR1 and TDP1 assays, both labeled inactive/inconclusive at >6 μM) [2][1]. This orthogonal activity pattern demonstrates that the acetamide attachment position acts as a binary selectivity switch between the MAO-B/AChE axis (2-substitution) and the DNA-damage-response/Geminin axis (6-substitution).
| Evidence Dimension | Target engagement selectivity determined by benzothiazole substitution position |
|---|---|
| Target Compound Data | 6-substituted: Geminin (DNA re-replication) potency = 580.5 nM; MAO-B / AChE / TrxR1 / TDP1: all inactive or inconclusive above 6 μM |
| Comparator Or Baseline | 2-substituted benzothiazole thioacetamides (Kumar 2024 series): MAO-B IC₅₀ = 0.12 μM, AChE IC₅₀ = 0.38 μM; Geminin activity not reported (predicted absent based on scaffold geometry) |
| Quantified Difference | >50-fold selectivity inversion: MAO-B IC₅₀ shifts from 0.12 μM (2-substituted) to >6 μM (6-substituted); Geminin potency emerges at 0.58 μM exclusively in the 6-substituted regioisomer |
| Conditions | PubChem qHTS confirmatory screens (cell-based format, HEK293T and SW480 cells) for 6-substituted compound; recombinant enzyme inhibition assays for 2-substituted comparators |
Why This Matters
Procurement of the incorrect regioisomer (2-substituted instead of 6-substituted) will direct a screening program toward entirely different target biology (MAO-B/AChE neuropharmacology vs. DNA replication stress), wasting resource on irrelevant hits and delaying project timelines.
- [1] ChEMBL Activity Data for CHEMBL1723992, assay CHEMBL2114780 (Geminin/DNA re-replication, potency 580.5 nM); assays CHEMBL1794424 (TrxR1, 6.31 μM, inactive); CHEMBL2354221 (TDP1, 16.36 μM, inconclusive). EMBL-EBI, accessed 2026. View Source
- [2] Kumar S, et al. Design, synthesis and evaluation of benzothiazole-derived phenyl thioacetamides as dual inhibitors of monoamine oxidases and cholinesterases. Molecular Diversity, 2024. DOI: 10.1007/s11030-024-10800-4. View Source
